molecular formula C22H20N2O2 B504777 2-benzamido-N-(2,6-dimethylphenyl)benzamide

2-benzamido-N-(2,6-dimethylphenyl)benzamide

Katalognummer: B504777
Molekulargewicht: 344.4g/mol
InChI-Schlüssel: OWCCHUCPNAKZOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzamido-N-(2,6-dimethylphenyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylamino group and a dimethylphenyl group attached to a benzamide core. Its structural complexity and functional groups make it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 2,6-dimethylaniline with benzoyl chloride to form an intermediate, which is then reacted with benzamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: 2,6-dimethylaniline reacts with benzoyl chloride in the presence of triethylamine to form N-(2,6-dimethylphenyl)benzamide.

    Step 2: The intermediate N-(2,6-dimethylphenyl)benzamide is then reacted with benzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-benzamido-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoylamino group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring can be replaced by other groups through electrophilic or nucleophilic substitution mechanisms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoylamino and dimethylphenyl groups.

    Reduction: Reduced forms of the benzoylamino group, potentially leading to amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-benzamido-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Wirkmechanismus

The mechanism of action of 2-benzamido-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(benzoylamino)-N-(2,6-dichlorophenyl)benzamide: An analog with similar structural features but with chlorine atoms instead of methyl groups. It exhibits different chemical and biological properties due to the presence of chlorine.

    N-(2,6-dimethylphenyl)benzamide: A simpler analog lacking the benzoylamino group, used for comparison in studies to understand the impact of the benzoylamino group on the compound’s properties.

Uniqueness

2-benzamido-N-(2,6-dimethylphenyl)benzamide is unique due to the presence of both benzoylamino and dimethylphenyl groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C22H20N2O2

Molekulargewicht

344.4g/mol

IUPAC-Name

2-benzamido-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C22H20N2O2/c1-15-9-8-10-16(2)20(15)24-22(26)18-13-6-7-14-19(18)23-21(25)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI-Schlüssel

OWCCHUCPNAKZOP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.